molecular formula C14H11F3O2 B11756252 2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl

2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl

Katalognummer: B11756252
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: XUBYZYQNSPOIQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of three fluorine atoms and two methoxy groups attached to the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms and methoxy groups play a crucial role in its binding affinity and selectivity. For example, the fluorine atoms can form strong hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3’-Dichloro-4,4’-dimethoxy-1,1’-biphenyl: Similar structure but with chlorine atoms instead of fluorine.

    2,3,3’-Trifluoro-4,4’-dihydroxy-1,1’-biphenyl: Similar structure but with hydroxyl groups instead of methoxy groups.

    2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-terphenyl: Similar structure but with an additional phenyl ring.

Uniqueness

2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl is unique due to the combination of its trifluoromethyl and dimethoxy substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the methoxy groups contribute to its solubility and overall chemical behavior .

Eigenschaften

Molekularformel

C14H11F3O2

Molekulargewicht

268.23 g/mol

IUPAC-Name

2,3-difluoro-1-(3-fluoro-4-methoxyphenyl)-4-methoxybenzene

InChI

InChI=1S/C14H11F3O2/c1-18-11-5-3-8(7-10(11)15)9-4-6-12(19-2)14(17)13(9)16/h3-7H,1-2H3

InChI-Schlüssel

XUBYZYQNSPOIQE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=C(C(=C(C=C2)OC)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.